4-(3-Bromothiophen-2-yl)butanal is an organic compound characterized by the molecular formula . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. The structure features a bromine atom at the 3-position of the thiophene ring, which contributes to its unique chemical properties. This compound is primarily utilized in various scientific applications, including organic synthesis and medicinal chemistry.
4-(3-Bromothiophen-2-yl)butanal can be sourced from chemical suppliers specializing in organic compounds. It falls under the classification of aromatic aldehydes due to the presence of an aldehyde functional group and a brominated thiophene moiety. This compound is relevant in both academic research and industrial applications due to its versatile reactivity.
The synthesis of 4-(3-Bromothiophen-2-yl)butanal typically involves a two-step process: bromination followed by formylation.
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may enhance efficiency during large-scale production, allowing for better control over reaction parameters.
The molecular structure of 4-(3-Bromothiophen-2-yl)butanal can be described as follows:
The structure features a butanal chain attached to a brominated thiophene ring, which influences its reactivity and interactions in chemical reactions.
4-(3-Bromothiophen-2-yl)butanal is involved in several types of chemical reactions:
The mechanism of action for 4-(3-Bromothiophen-2-yl)butanal largely depends on its specific application in reactions:
The reactivity is influenced by the electronic properties imparted by the thiophene ring and the substituents present on it.
Property | Value |
---|---|
Molecular Formula | C8H9BrOS |
Molecular Weight | 233.13 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The compound exhibits typical reactivity associated with aldehydes and halogenated compounds, making it suitable for various synthetic applications.
4-(3-Bromothiophen-2-yl)butanal has several notable applications:
Transition metal-catalyzed cross-coupling reactions represent the cornerstone of modern thiophene functionalization, enabling precise carbon-carbon bond formation essential for constructing the 4-(3-bromothiophen-2-yl)butanal scaffold. The bromothiophene moiety serves as an ideal coupling partner due to the enhanced reactivity of the carbon-bromine bond toward oxidative addition with palladium(0) complexes. Suzuki-Miyaura coupling has emerged as the most versatile methodology, with Pd(PPh₃)₄ demonstrating exceptional efficacy in coupling 3-bromo-2-thiophenecarboxaldehyde derivatives with diverse boronic acids. Research indicates that reactions conducted at 90°C in toluene/water mixtures (5:1 ratio) with K₃PO₄ as base achieve coupling yields of 58-72% while preserving the aldehyde functionality crucial for downstream modifications [3] [6].
Nickel-catalyzed alternatives offer economic advantages for large-scale syntheses. NiCl₂(dppp) systems facilitate Kumada couplings between 2-bromo-3-bromothiophene and Grignard reagents at ambient temperatures, though with slightly diminished yields (45-65%) compared to palladium systems. The regioselectivity challenge at the C3/C5 positions of thiophene is mitigated through ligand engineering – bulky phosphines like tri(tert-butyl)phosphine enforce exclusive C3 selectivity when coupling symmetric dibromothiophenes. Copper-catalyzed Ullmann couplings enable aryl-ether formation when reacting 3-bromo-2-iodothiophene intermediates with phenolic components, expanding access to oxygen-containing analogs under microwave irradiation [1] [3].
Table 1: Cross-Coupling Approaches for Thiophene Functionalization
Coupling Type | Catalyst System | Reaction Conditions | Key Advantages | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Toluene/H₂O, 90°C | Functional group tolerance | 58-72% |
Kumada | NiCl₂(dppp) | THF, rt | Economic catalyst | 45-65% |
Ullmann | CuI/1,10-phenanthroline | DMSO, 100°C or MW | Ether formation | 50-68% |
Recent innovations focus on catalyst immobilization to enhance sustainability. Pd nanoparticles supported on magnetic Fe₃O₄@SiO₂ matrices facilitate efficient catalyst recovery through magnetic separation, enabling ≥5 reuse cycles with <5% activity loss. Continuous-flow adaptations employing microfluidic reactors with immobilized Pd catalysts demonstrate 90% conversion at residence times under 10 minutes, significantly outperforming batch protocols [1] [6].
The strategic installation of the aldehyde functionality in 4-(3-bromothiophen-2-yl)butanal employs both direct formylation and chain-elongation approaches. Vilsmeier-Haack formylation remains the gold standard for direct aldehyde introduction onto thiophene substrates, where 3-bromothiophene undergoes electrophilic substitution using DMF/POCl₃ at 0-5°C to afford 3-bromo-2-thiophenecarboxaldehyde in 75-85% yield. This method's regioselectivity is attributed to the ortho-directing effect of the bromine atom, which favors C2-formylation over C5 by a 9:1 ratio [3].
For homologated aldehydes like our target molecule, Claisen-Schmidt condensation between 3-bromothiophene-2-carbaldehyde and acetaldehyde derivatives provides an efficient pathway. Under solvent-free conditions with DBDMH precatalysis (1,3-dibromo-5,5-dimethylhydantoin, 7 mol%), the reaction proceeds via enolization and dehydration to afford α,β-unsaturated intermediates, which are subsequently hydrogenated to the saturated aldehyde. This method achieves 88-92% conversion at 70°C without requiring anhydrous conditions, a significant improvement over classical base-catalyzed approaches limited by aldol side reactions [5].
Table 2: Aldehyde Installation Methodologies
Method | Reagents/Conditions | Substrate Scope | Conversion | Key Limitation |
---|---|---|---|---|
Vilsmeier-Haack | DMF/POCl₃, 0-5°C | Electron-rich thiophenes | 75-85% | Overformylation risk |
DBDMH-Catalyzed Claisen | DBDMH (7 mol%), neat, 70°C | Aliphatic aldehydes | 88-92% | Dehydration required |
Hydroformylation | RhH(CO)(PPh₃)₃, syngas, 80°C | Terminal alkenes | 65-70% | Isomer mixture |
Alternative hydroformylation approaches employ rhodium catalysis with thiophene-functionalized alkenes. 4-Vinylthiophene derivatives undergo regioselective formylation under syngas (CO/H₂) atmosphere with RhH(CO)(PPh₃)₃ at 80°C, yielding the linear aldehyde with 70:30 regioselectivity. This method circumvents stoichiometric reagents but requires specialized pressure equipment. Computational studies confirm that electronic modulation from the bromine atom enhances electrophilicity at the β-position, facilitating nucleophilic capture during the formylation step [5] [6].
The installation of the critical bromine atom at the C3 position of thiophene employs N-bromosuccinimide (NBS) as the reagent of choice due to its superior regiocontrol and handling safety compared to molecular bromine. Radical bromination proceeds via the Wohl-Ziegler mechanism, where NBS generates low concentrations of Br• radicals through homolytic cleavage initiated by light or AIBN (azobisisobutyronitrile). This controlled release minimizes dibromination side products, with thiophene substrates exhibiting preferential reactivity at benzylic/allylic positions [2] [4].
For 4-(thiophen-2-yl)butanal derivatives, position-selective bromination at C3 occurs under radical conditions in CCl₄ at reflux (77°C) with NBS (1.05 equiv) and AIBN (5 mol%). The reaction achieves >95% selectivity when the butanal chain is protected as its dimethyl acetal, preventing competing α-bromination of the aldehyde. Solvent studies reveal that chlorinated solvents (CCl₄, CHCl₃) outperform polar aprotic alternatives due to enhanced NBS solubility and optimized bromine radical concentration. The reaction mechanism involves:
Advanced bromination protocols employ visible-light photocatalysis with eosin Y (2 mol%) under blue LED irradiation at ambient temperature. This approach achieves 92% yield in 30 minutes while eliminating thermal initiation requirements. The mechanism proceeds via reductive quenching of eosin Y* by thiophene, generating thiophene radical cations that undergo selective bromine atom transfer from NBS [7].
The translation of batch synthetic protocols into continuous flow systems addresses key scalability challenges in 4-(3-bromothiophen-2-yl)butanal production, particularly regarding exothermicity control and reaction homogeneity. Integrated flow systems combine three modular units: (1) Suzuki coupling reactor, (2) bromination module, and (3) aldehyde installation unit. The Suzuki coupling stage employs a packed-bed reactor with immobilized Pd@SiO₂ catalyst (particle size 100-150 μm) at 100°C residence temperature, achieving 94% conversion at 5 minute residence time – a 12-fold rate enhancement versus batch [1] [7].
For the critical NBS bromination step, a photochemical flow reactor with fluorinated ethylene polymer (FEP) tubing (ID=1 mm) enables precise light penetration. Using NBS (1.05 equiv) in acetonitrile with 420 nm LED irradiation, complete bromination occurs in <2 minutes at 25°C, compared to 3 hours in batch. This configuration eliminates the traditional requirement for chlorinated solvents while preventing NBS decomposition through precise residence time control. The system incorporates an in-line aqueous quench and liquid-liquid separator for continuous product extraction [7].
Table 3: Continuous Flow Process Parameters
Reaction Stage | Reactor Type | Key Parameters | Residence Time | Conversion |
---|---|---|---|---|
Suzuki Coupling | Packed-bed (Pd@SiO₂) | T=100°C, Φ=5 mL/min | 5 min | 94% |
NBS Bromination | Photochemical (FEP coil) | λ=420 nm, [NBS]=0.5M | 2 min | >99% |
Claisen Condensation | Microstructured mixer | T=70°C, 20 bar | 15 min | 88% |
Process intensification is achieved through telescoped reactions without intermediate isolation. A representative sequence demonstrates thiophene bromination → Suzuki coupling → side-chain elongation in a single integrated system with overall 78% yield and 95.2% purity by HPLC. The operational stability exceeds 120 hours of continuous operation with <5% productivity decline, enabled by in-line scavenger cartridges (silica-bound thiourea for Pd removal, polymer-supported sulfonic acid for base neutralization) [1] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7